Home > Products > Screening Compounds P144850 > 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol
5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol - 88014-17-9

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol

Catalog Number: EVT-3195206
CAS Number: 88014-17-9
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one (3,4-Pr-PipVP)

Compound Description: 3,4-Pr-PipVP is a novel synthetic cathinone identified in Germany in 2022. Initially marketed as a different compound, it was later found to contain an indanyl ring system, making it subject to regulations like the German New Psychoactive Substances Act (NpSG). It is notable for being one of the few marketed synthetic cathinones with a piperidine ring. Research indicates it acts as a low-potency blocker of norepinephrine, dopamine, and serotonin transporters. []

Relevance: While 3,4-Pr-PipVP differs significantly in structure from 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol, both compounds belong to the broader class of synthetic cathinones. This structural similarity warrants its inclusion as a related compound. []

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole

Compound Description: This compound was investigated as a potential fluorine-18 labeled radiopharmaceutical for imaging P-glycoprotein (P-gp) at the blood-brain barrier using Positron Emission Tomography (PET). []

Relevance: The compound shares a core 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol, making it structurally related. []

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

Compound Description: This compound was also investigated as a potential fluorine-18 labeled radiopharmaceutical for imaging P-glycoprotein (P-gp) at the blood-brain barrier using Positron Emission Tomography (PET). []

Relevance: Similar to the previous compound, this molecule also contains the core 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl structure found in 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol, highlighting their structural relationship. []

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalene ([(18)F]3)

Compound Description: This compound was identified as a promising fluorine-18 labeled radiopharmaceutical for imaging P-glycoprotein (P-gp) at the blood-brain barrier using Positron Emission Tomography (PET). It demonstrated good brain uptake in knockout mice models and favorable metabolic stability. []

Relevance: The presence of the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl group within its structure links it structurally to 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol. []

Compound 18 (HYD(1) = 1,3-dihydro-2H-indol-2-one; spacer = -(CH(2))(4)-; HYD(2) + HYD(3) = 3,4-dihydroisoquinolin-2(1H)-yl)

Compound Description: This compound, synthesized and characterized in the study, exhibits high affinity for the serotonin 5-HT7 receptor (Ki = 7 nM) and significant selectivity over the 5-HT1A receptor (31-fold). It acts as a partial agonist at the human 5-HT7 receptor. []

Relevance: The inclusion of the 3,4-dihydroisoquinolin-2(1H)-yl group in this compound's structure makes it a structural relative of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol. []

Source and Classification

This compound is identified by the CAS number 88014-17-9 and is primarily sourced from synthetic organic chemistry processes. It falls under the category of isoquinoline derivatives, which are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.

Synthesis Analysis

The synthesis of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol involves several key steps:

  1. Formation of the Isoquinoline Ring:
    • The isoquinoline structure can be synthesized via the Bischler-Napieralski reaction. In this process, a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the isoquinoline ring.
  2. Reduction:
    • The resulting isoquinoline is then reduced to 3,4-dihydroisoquinoline using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  3. Alkylation:
    • The dihydroisoquinoline undergoes alkylation with a pentanol chain. This step typically employs an alkyl halide under basic conditions, often utilizing potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

Technical Parameters

  • Temperature and Duration: Reactions are generally conducted under controlled temperatures, often at reflux conditions for several hours.
  • Purification: Products are purified through techniques such as column chromatography.
Molecular Structure Analysis

The molecular structure of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol can be described as follows:

  • Molecular Formula: C₁₃H₁₅N
  • Molecular Weight: Approximately 201.27 g/mol
  • Key Functional Groups:
    • Hydroxyl group (-OH) from the pentanol chain
    • Dihydroisoquinoline moiety contributing to its aromatic character

Structural Data

The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.

Chemical Reactions Analysis

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol is involved in various chemical reactions:

  1. Oxidation:
    • The alcohol group can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  2. Reduction:
    • The compound can also be reduced to generate saturated derivatives in the presence of hydrogen gas (H₂) and palladium catalysts (Pd/C).
  3. Substitution Reactions:
    • The hydroxyl group can undergo substitution with other functional groups using reagents such as thionyl chloride (SOCl₂), leading to the formation of alkyl chlorides that can participate in further nucleophilic substitution reactions.
Mechanism of Action

The mechanism of action for 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol is primarily related to its interactions with biological targets:

  • Biological Activity: This compound has been studied for its potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of inflammatory pathways.

Data and Analyses

Research indicates that compounds with similar structures may exhibit activity at various receptors and enzymes, suggesting a potential for therapeutic applications in neurodegenerative diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol include:

PropertyValue
AppearanceWhite solid
Melting PointNot specified
SolubilitySoluble in organic solvents
Boiling PointNot specified
DensityNot specified

Relevant Data

The precise melting point and boiling point data may require experimental determination under standardized conditions due to variability based on purity and environmental factors .

Applications

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol holds promise in various scientific applications:

  1. Organic Synthesis:
    • Acts as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  2. Biological Research:
    • Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory pathways.
  3. Material Science:
    • Potential use in developing new materials or specialty chemicals due to its unique structural features .
Introduction and Contextual Significance of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol

Rationale for Investigating Tetrahydroisoquinoline Scaffolds in Medicinal Chemistry

Tetrahydroisoquinoline (THIQ) represents a privileged scaffold in drug discovery due to its structural versatility and diverse pharmacological profiles. The THIQ core enables targeted interactions with biological macromolecules through its rigid, planar aromatic system and basic nitrogen atom, facilitating binding to neuronal receptors, enzymes, and nucleic acids [10]. This scaffold’s significance is evidenced by its presence in FDA-approved drugs (e.g., the antitumor agent trabectedin) and clinical candidates across therapeutic areas, including central nervous system (CNS) disorders, oncology, and metabolic diseases [3] [10]. The synthetic accessibility of THIQ derivatives via Pictet-Spengler condensations, Bischler-Napieralski reactions, and reductive amination strategies further enhances their pharmaceutical utility, enabling rapid exploration of structure-activity relationships (SAR) [4] [9].

Table 1: Therapeutic Applications of Select THIQ Derivatives

THIQ DerivativeBiological ActivityTherapeutic AreaSource
9a (Triazoloisoquinolinone)GABAA receptor modulation (ED₅₀: 63.31 mg/kg)Anticonvulsant [2]
3,4-DHIQS*Insulin secretion stimulationAntidiabetic [6]
N-Alkylketone THIQ (5d/7d)HA-CD44 interaction inhibitionAnticancer (Breast) [9]
Donepezil hybridsDual AChE inhibition & anti-Aβ aggregationAlzheimer’s disease [4]

*3,4-Dihydroisoquinolin-2(1H)-yl-sulfonamide

Structural Classification and Core Pharmacophore Identification

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol (Chemical Formula: C₁₄H₂₁NO; Molecular Weight: 219.33 g/mol) belongs to the N-alkylamino alcohol subclass of THIQ derivatives. Its structure features:

  • THIQ Core: A fused bicyclic system comprising a benzene ring tethered to a piperidine-like ring, providing a rigid hydrophobic platform [10].
  • Pentanol Spacer: A five-carbon alkyl chain offering conformational flexibility and optimal distance for pharmacophore engagement with secondary binding sites [8].
  • Terminal Hydroxyl Group: A polar head group enabling hydrogen bonding with biological targets and modulating physicochemical properties (e.g., logP, solubility) [5] [8].

The pharmacophore comprises three critical elements:

  • Basic Nitrogen: Protonatable at physiological pH for ionic interactions (e.g., with GABAₐ receptors or cholinesterase catalytic sites) [2] [4].
  • Hydrophobic Aromatic Domain: Engages in π-π stacking or van der Waals contacts (e.g., with benzodiazepine sites or amyloid beta) [4] [9].
  • Hydrophilic Terminal: Serves as a hydrogen-bond donor/acceptor for enhanced target affinity [5] [8].

Initial Discovery and Reported Biological Activities

This compound emerged from systematic explorations of N-alkylated THIQ derivatives. Key findings include:

  • Anticonvulsant Lead Optimization: Research on alkoxy-substituted triazoloisoquinolines (e.g., compound 4e: C₇H₁₅ chain) demonstrated alkyl chain length critically influences potency in maximal electroshock (MES) tests. Pentanol derivatives occupy a strategic midpoint in chain-length SAR, balancing potency and metabolic stability [2].
  • Metabolic Disease Applications: Structurally analogous THIQ-sulfonamides significantly reduced fasting blood glucose (FBG) in diabetic rats at 5 mg/kg, suggesting potential for pentanol derivatives in diabetes management [6].
  • Oncology Applications: N-Alkylcarbonyl THIQ derivatives (e.g., 5d/7d) disrupted HA-CD44 interactions in MDA-MB-231 breast cancer cells, indicating that flexible alkyl chains enhance antitumor effects by interfering with protein-carbohydrate recognition [9].
  • Neuroprotective Potential: THIQ hybrids with cholinesterase inhibitory activity (e.g., donepezil analogs) showed dual AChE inhibition (IC₅₀ ~70 nM) and amyloid-beta anti-aggregation effects, highlighting scaffold versatility in neurodegenerative diseases [4].

Knowledge Gaps and Unresolved Research Questions

Despite its promise, fundamental questions about this specific derivative remain:

  • Target Identification: The precise molecular targets (e.g., GPCRs, ion channels, kinases) remain unvalidated. Whether it modulates GABAergic systems like triazoloisoquinolines [2] or interacts with metabolic receptors like sulfonylurea analogs [6] is unknown.
  • SAR Unexplored: The impact of THIQ ring substitutions (e.g., 6-OMe, 7-F) combined with the pentanol chain on potency/selectivity has not been systematically investigated.
  • Metabolic Fate: No ADME (Absorption, Distribution, Metabolism, Excretion) data exists for this compound. Its ability to cross the blood-brain barrier (BBB)—critical for CNS applications—remains unassessed despite structural similarity to BBB-permeable THIQs [4].
  • Mechanistic Depth: While HA-CD44 inhibition is documented for alkyl-THIQs [9], whether pentanol derivatives exert anticancer effects via this pathway requires experimental confirmation.

Table 2: Critical Research Gaps and Proposed Approaches

Knowledge GapExperimental ApproachExpected Impact
Target IdentificationRadioligand binding assays; CRISPR-Cas9 screensValidation of primary mechanistic target(s)
Comprehensive SARSynthesis of C-1 substituted THIQ analogsOptimization of potency & selectivity
BBB Permeability AssessmentPAMPA-BBB assay; in vivo biodistributionCNS applicability determination
Antidiabetic MechanismInsulin secretion assays (INS-1 cells)Expansion to metabolic disease models

Research Objectives and Scope

This analysis aims to:

  • Integrate Fragmented Data: Synthesize structure-activity relationships from disparate THIQ subclasses (anticonvulsant, antidiabetic, anticancer) to predict the pentanol derivative’s biological profile.
  • Define SAR Principles: Establish how alkyl chain length (C5 specifically) influences target engagement efficacy across therapeutic contexts using comparative bioactivity data.
  • Prioritize Research Directions: Identify high-value experiments to resolve mechanistic uncertainties, emphasizing target deconvolution and metabolic characterization.
  • Explore Therapeutic Repurposing: Evaluate preliminary evidence supporting its potential in neurological disorders (via GABAₐ modulation), oncology (via HA-CD44 disruption), and metabolic diseases (via insulin secretion).

The scope excludes:

  • Clinical translation studies (dosage/formulation).
  • Toxicity profiling beyond referenced data.
  • Commercial synthesis/scale-up processes.

Properties

CAS Number

88014-17-9

Product Name

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-ol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c16-11-5-1-4-9-15-10-8-13-6-2-3-7-14(13)12-15/h2-3,6-7,16H,1,4-5,8-12H2

InChI Key

AAMNAAIFTHXFKV-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCCCCO

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.